(1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
(1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound that belongs to the class of diazabicyclo compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, including the formation of the diazabicyclo core and subsequent functionalization. Common synthetic routes may include:
Formation of the Diazabicyclo Core: This step often involves cyclization reactions using appropriate starting materials under controlled conditions.
Functionalization: Introduction of the acetylphenoxy and propyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one include other diazabicyclo compounds with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties compared to other diazabicyclo compounds.
Properties
IUPAC Name |
(1S,5R)-3-[2-(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-3-10-22-17-7-4-16(20(22)25)11-21(12-17)19(24)13-26-18-8-5-15(6-9-18)14(2)23/h5-6,8-9,16-17H,3-4,7,10-13H2,1-2H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDZMMWZHIKOOO-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)COC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)COC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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